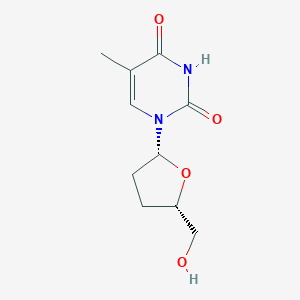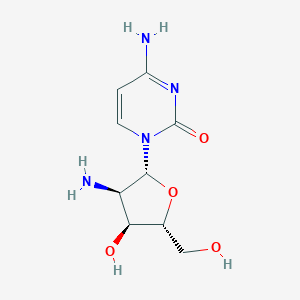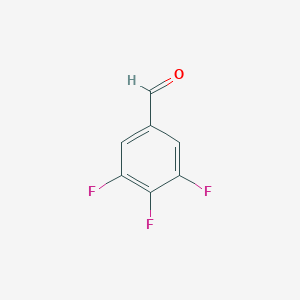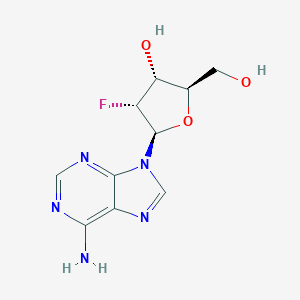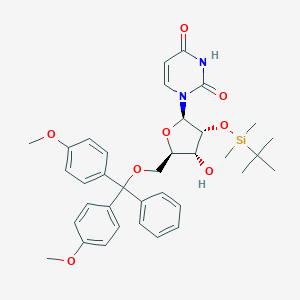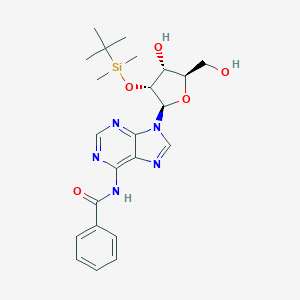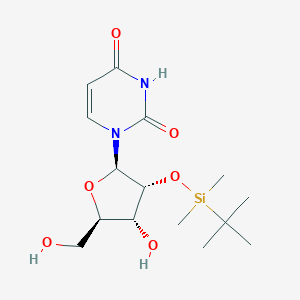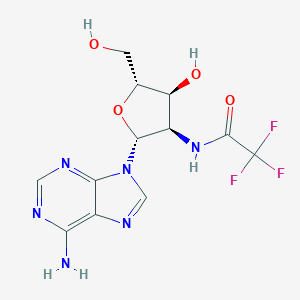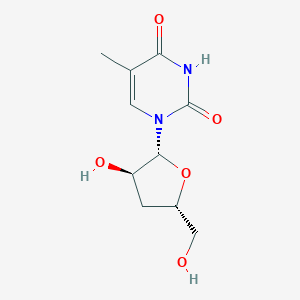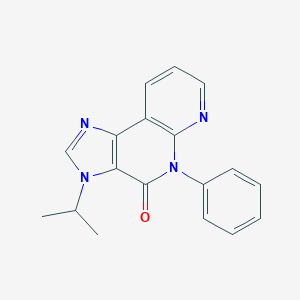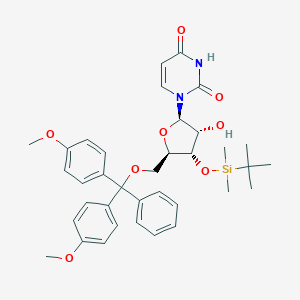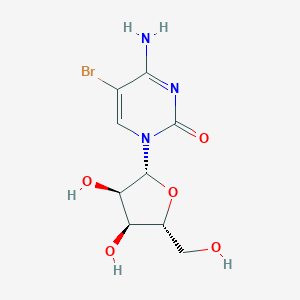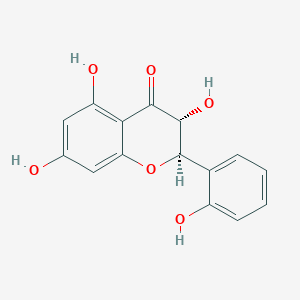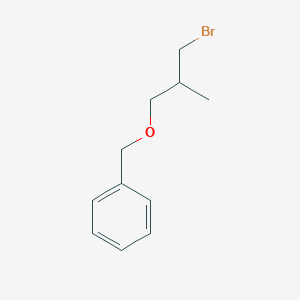
((3-Bromo-2-methylpropoxy)methyl)benzene
Vue d'ensemble
Description
The compound of interest, “((3-Bromo-2-methylpropoxy)methyl)benzene,” is a brominated aromatic compound that is structurally related to various other brominated benzene derivatives. These derivatives are often used as intermediates in the synthesis of more complex molecules, including biologically active compounds and materials with specific electronic properties.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives can be elucidated using techniques such as X-ray crystallography, as demonstrated in the study of 2-(N,N-dimethylaminomethylene) derivative . Additionally, DFT calculations can provide insights into the optimized structure and predict IR and NMR spectra, as shown for 1-bromo-4-(3,7-dimethyloctyl)benzene . The structural analysis is crucial for understanding the reactivity and properties of these compounds.
Chemical Reactions Analysis
Brominated benzene derivatives can undergo various chemical reactions, including alkylation, as seen in the Friedel–Crafts alkylation of benzene with 1,2-dibromo-3-chloro-2-methylpropane . The presence of bromine atoms on the benzene ring makes these compounds reactive towards nucleophilic substitution reactions, which are fundamental in further functionalizing the molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives, such as solubility, melting point, and reactivity, are influenced by the presence of substituents on the benzene ring. For example, the steric hindrance in 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene affects its NMR spectra and reactivity towards the formation of aryllithium species . The crystal structures of related compounds, such as methyl 4-bromo-2-(methoxymethoxy)benzoate, reveal supramolecular features like hydrogen bonding and Br⋯O interactions that can influence their physical properties .
Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds
- A study by Akbaba et al. (2010) described the synthesis of a biologically active natural product using a precursor similar to ((3-Bromo-2-methylpropoxy)methyl)benzene. This synthesis approach could be applicable in medicinal chemistry for the development of new bioactive compounds (Akbaba et al., 2010).
Studies on Molecular Dynamics
- Zheng et al. (2005) explored the ultrafast dynamics of solute-solvent complexation, which is relevant for understanding the interactions of similar bromobenzene compounds in various solvents. This research could be significant for studying the solubility and reaction mechanisms of such compounds (Zheng et al., 2005).
Organic Synthesis Techniques
- Kuroda & Kobayashi (2015) demonstrated a method for synthesizing isoindoles, starting from compounds related to ((3-Bromo-2-methylpropoxy)methyl)benzene. This highlights its utility in complex organic syntheses (Kuroda & Kobayashi, 2015).
Schiff Base Ligands and Metal Complexes
- Golcu et al. (2005) reported the synthesis of Schiff base ligands and their metal complexes, including compounds structurally related to ((3-Bromo-2-methylpropoxy)methyl)benzene. These compounds have potential applications in coordination chemistry and catalysis (Golcu et al., 2005).
Potential Antimicrobial Agents
- Liaras et al. (2011) synthesized and evaluated the antimicrobial activity of benzene derivatives, which could include ((3-Bromo-2-methylpropoxy)methyl)benzene or related compounds. These compounds showed significant activity against various microorganisms, highlighting their potential as antimicrobial agents (Liaras et al., 2011).
Catalysis and Chemical Reactions
- Batool et al. (2014) developed a method for synthesizing benzene derivatives, including potential analogs of ((3-Bromo-2-methylpropoxy)methyl)benzene. These compounds have applications in catalysis and as reagents in organic reactions (Batool et al., 2014).
Inhibition of Enzymatic Activities
- Bayrak et al. (2019) synthesized bromophenols and evaluated their enzyme inhibition activities. This research suggests potential pharmaceutical applications for compounds structurally related to ((3-Bromo-2-methylpropoxy)methyl)benzene (Bayrak et al., 2019).
Polymer Chemistry
- Yang & Storey (2015) used alkoxybenzenes, such as (3-bromopropoxy)benzene, in the end-quenching of polyisobutylene, indicating potential applications in polymer chemistry (Yang & Storey, 2015).
Safety And Hazards
The compound is associated with certain hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
(3-bromo-2-methylpropoxy)methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-10(7-12)8-13-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIBBFFDRDHFSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC1=CC=CC=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370747 | |
| Record name | ((3-Bromo-2-methylpropoxy)methyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((3-Bromo-2-methylpropoxy)methyl)benzene | |
CAS RN |
91273-58-4 | |
| Record name | ((3-Bromo-2-methylpropoxy)methyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


